1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester
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Overview
Description
“1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester” is a chemical compound with the molecular formula C9H8O4 . It is a derivative of benzenedicarboxylic acid, which is a group of dicarboxylic derivatives of benzene .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 180.1574 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Environmental Pollution and Analysis
Microextraction methods for phthalate esters : Phthalate esters, related to 1,3-benzenedicarboxylic acid derivatives, are significant environmental pollutants due to their extensive use as plasticizers. These compounds, not chemically bound to plastics, can easily migrate into food or water, posing health risks due to their endocrine-disrupting effects. Advanced microextraction techniques combined with analytical methods such as gas chromatography or high-performance liquid chromatography are essential for determining phthalate esters in environmental samples, highlighting the critical need for sensitive and selective detection methods to monitor these ubiquitous pollutants (Farajzadeh, Sorouraddin, & Mogaddam, 2015).
Material Science and Coordination Chemistry
Supramolecular frameworks and photoluminescent properties : Research on 1,3-benzenedicarboxylic acid derivatives focuses on their role in constructing supramolecular assemblies. These compounds facilitate the formation of coordination polymers with potential applications in materials science, specifically in creating novel photoluminescent materials and sensors. The substitution of different groups at specific positions significantly affects the assembly and properties of these materials, providing a pathway for the design of new functional materials with tailored properties for applications in sensing, catalysis, and optoelectronics (Liu et al., 2010).
Chemical Synthesis and Reactions
Synthesis and properties of methyl esters : The study of methyl esters of benzene carboxylic acids, including 1,3-benzenedicarboxylic variants, sheds light on their combustion energies and formation enthalpies. Such data are crucial for understanding the thermodynamic properties of these compounds, which have implications for their synthesis, processing, and application in various chemical manufacturing processes (Colomina et al., 1972).
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways .
Biochemical Pathways
The specific biochemical pathways affected by “1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester” are currently unknown. Given the complexity of this compound, it’s likely that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects would be determined by the compound’s mode of action and the specific biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive oxygen species. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, it can activate other enzymes, thereby enhancing specific metabolic pathways. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit beneficial effects on cellular metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism. Understanding these transport mechanisms is crucial for determining the compound’s overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .
properties
IUPAC Name |
2-carboxy-6-methoxycarbonylphenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMIMBPSXVDDRT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7O5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761040 |
Source
|
Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101670-85-3 |
Source
|
Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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